2-Deoxy-alpha-D-ribopyranose
Description
Context within Deoxy Monosaccharides and Pentoses
2-Deoxy-D-ribose, the parent sugar of the alpha-pyranose form, is classified as an aldopentose, meaning it is a five-carbon sugar with an aldehyde functional group in its open-chain form. wikipedia.org It belongs to the broader category of deoxy sugars, which are carbohydrates that have had a hydroxyl group replaced with a hydrogen atom. wikipedia.orgebi.ac.uk Specifically, it is a 2-deoxypentose, indicating the absence of the hydroxyl group at the C-2 position. nih.gov This structural feature distinguishes it from its parent sugar, ribose, which is a key component of ribonucleic acid (RNA). wikipedia.org
Biological Significance as a Deoxyribose Component
The primary biological significance of 2-Deoxy-D-ribose, and by extension its various isomeric forms including 2-Deoxy-alpha-D-ribopyranose, lies in its role as a fundamental building block of DNA. wikipedia.orgrsc.org In the structure of DNA, 2-Deoxy-D-ribose molecules are linked together by phosphate (B84403) groups to form the sugar-phosphate backbone of the DNA double helix. wikipedia.orgcymitquimica.com An organic base (adenine, guanine, cytosine, or thymine) is attached to the 1' carbon of each deoxyribose molecule, completing the nucleotide unit. wikipedia.org The absence of the 2'-hydroxyl group in deoxyribose is thought to contribute to the increased mechanical flexibility of DNA compared to RNA, allowing it to adopt its characteristic double-helix conformation. wikipedia.org
Isomeric Forms and Anomeric Configurations of 2-Deoxy-D-ribose
In aqueous solutions, 2-Deoxy-D-ribose exists as an equilibrium mixture of several isomeric forms. wikipedia.orgmdpi.com These include two five-membered ring structures (furanose forms), two six-membered ring structures (pyranose forms), and an open-chain aldehyde form. mdpi.comresearchgate.net The cyclic forms are the result of an intramolecular reaction where the aldehyde group reacts with one of the hydroxyl groups. The orientation of the hydroxyl group on the anomeric carbon (C1) in these cyclic forms gives rise to two anomers for each ring size: alpha (α) and beta (β). researchgate.net
The pyranose forms of 2-Deoxy-D-ribose feature a six-membered ring. wikipedia.orgresearchgate.net Theoretical and experimental studies have shown that the α- and β-pyranose forms are the predominant configurations for 2-Deoxy-D-ribose. acs.orgulpgc.es Specifically, for 2-Deoxy-D-ribose, the α-pyranose form is often found to be in the majority. rsc.orgresearchgate.net The most stable conformation for α-2-Deoxy-D-ribopyranose is the 4C1 chair conformation. acs.org
The furanose forms of 2-Deoxy-D-ribose consist of a five-membered ring. wikipedia.orgresearchgate.net While less abundant than the pyranose forms in a simple aqueous solution, the furanose form is the structure found within the DNA molecule. wikipedia.orgresearchgate.net Quantum mechanical studies have been conducted to understand the conformational families of both the α- and β-anomers of 2-Deoxy-D-ribofuranose. biopolymers.org.ua For α-2-Deoxy-D-ribofuranose, the 2T1 and 2E conformations are among the most stable. acs.org
Structure
3D Structure
Properties
IUPAC Name |
(2S,4S,5R)-oxane-2,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAVWAHRUNNPG-LMVFSUKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC1O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CO[C@@H]1O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331583 | |
| Record name | (2S,4S,5R)-oxane-2,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36792-85-5 | |
| Record name | 2-Deoxy-α-D-erythro-pentopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36792-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-D-2-Deoxyribopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036792855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,4S,5R)-oxane-2,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-D-2-DEOXYRIBOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B8T0950KF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Elucidation and Conformational Analysis of 2 Deoxy Alpha D Ribopyranose
Computational Methodologies for Conformational Studies
The conformational landscape of monosaccharides like 2-deoxy-D-ribose is complex, with numerous possible structures existing in equilibrium. nih.gov Computational chemistry provides powerful tools to explore these possibilities, calculating the geometries and relative energies of different conformers to identify the most stable forms. nih.govacs.org
Density Functional Theory (DFT) is a widely used quantum-mechanical method for investigating the electronic structure of molecules. biopolymers.org.ua It is employed to explore the potential energy surface of carbohydrates and identify stable conformers. researchgate.netrsc.org A full exploration of the conformational landscape of 2-deoxy-D-ribose has been performed using DFT methods, which successfully identified hundreds of stable structures. rsc.org
Functionals such as B3LYP and particularly M06-2X are commonly used for these studies, often paired with basis sets like 6-311++G(d,p). biopolymers.org.uaresearchgate.netresearchgate.net For instance, a comprehensive study of 2-deoxy-D-ribose conformers was conducted at the M06-2X/6-311++G(d,p) computational level. acs.org DFT calculations have been instrumental in generating optimized geometries and determining various thermodynamic parameters for different forms of 2-deoxy-D-ribose in both the gaseous state and in aqueous solution. nih.gov These methods are also used to characterize intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations. researchgate.net
Second-order Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that incorporates electron correlation to achieve higher accuracy in energy calculations than DFT alone. nih.gov It is often used to refine the energies of the most stable conformations previously identified by DFT methods. acs.orgresearchgate.net
G4 (Gaussian-4) theory represents a class of high-level, multi-level quantum chemistry methods designed to yield highly accurate thermochemical data. nih.gov These composite methods combine results from several different levels of theory and basis sets to achieve energies close to experimental accuracy.
In the context of 2-deoxy-D-ribose, G4 methods have been employed alongside DFT and MP2 to conduct extensive computational studies on its complex conformational isomerism. nih.gov This approach helps to reliably predict the relative free energies (ΔG) of various isomers, providing a definitive ranking of their stability. nih.gov For example, G4 calculations have been crucial in comparing the stabilities of the pyranose and furanose forms of 2-deoxy-D-ribose, revealing that the α-pyranose is the lowest energy isomer in the gas phase. nih.gov
Møller-Plesset Perturbation Theory (MP2) Approaches
Preferred Ring Conformations and Energy Minima
The cyclic forms of 2-deoxy-D-ribose are not planar but adopt puckered conformations to minimize steric strain and maximize favorable intramolecular interactions. The six-membered pyranose ring and the five-membered furanose ring have distinct sets of preferred conformations.
The pyranose ring typically adopts low-energy chair conformations, designated as ⁴C₁ (where carbon 4 is above and carbon 1 is below the mean plane) and ¹C₄ (the inverse). acs.org Computational studies have shown that for 2-deoxy-D-ribopyranose, chair conformations are predominant in the most stable minima. acs.org
| Anomer | Most Stable Conformation | Anomeric Hydroxyl Orientation | Notes |
|---|---|---|---|
| α-2-Deoxy-D-ribopyranose | ⁴C₁ | Axial | Identified as the global minimum energy conformer in the gas phase. nih.govacs.org |
| β-2-Deoxy-D-ribopyranose | ¹C₄ | Equatorial | The ⁴C₁ conformation for this anomer appears at a significantly higher relative energy. acs.org |
The five-membered furanose ring is more flexible than the pyranose ring and can adopt a wider range of conformations, primarily described as twist (T) and envelope (E) forms. iucr.org In these conformations, one or two atoms are displaced from the plane formed by the other atoms in the ring. researchgate.net
Computational studies on 2-deoxy-D-ribofuranose reveal a multitude of stable conformers. nih.gov For the α-anomer , the most stable furanose conformer has been identified with a ²T₁ twist ring conformation. nih.gov For β-2-deoxy-D-ribofuranose , the ⁴E (envelope) conformation is found to be predominant among the most stable minima. acs.org Other low-energy conformations, such as the ¹T₂ twist, are also found within a few kJ/mol of the most stable furanose structures. acs.org While the furanose forms are higher in energy than the most stable pyranose form, the difference is relatively small (e.g., the most stable α-furanose is only 6.2 kJ/mol higher in free energy than the global minimum α-pyranose). nih.gov
| Anomer | Predominant Conformation | Relative Energy (ΔG₂₉₈K, G4) | Notes |
|---|---|---|---|
| α-2-Deoxy-D-ribofuranose | ²T₁ (Twist) | +6.2 kJ/mol | Relative to the global minimum (α-pyranose). nih.gov |
| β-2-Deoxy-D-ribofuranose | ⁴E (Envelope) | Higher than α-furanose | Characterized by an O···C2 interaction involving the hydroxymethyl group. acs.org |
Chair Conformations (e.g., ⁴C₁, ¹C₄) in Pyranose Forms
Analysis of Anomeric Effects and Stereoelectronic Interactions
The anomeric effect, a stereoelectronic phenomenon in carbohydrate chemistry, describes the tendency of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to adopt an axial orientation, despite the expected steric hindrance. scripps.edu In 2-Deoxy-alpha-D-ribopyranose, the hydroxyl group at the anomeric center is subject to this effect.
The stereochemical outcome of glycosylation reactions involving 2-deoxy sugars is also heavily influenced by stereoelectronic effects. The oxocarbenium ion intermediate is thought to exist as a mixture of conformers, with the one allowing for stereoelectronic stabilization from the C3 and C4 alkoxy groups being lower in energy. nih.gov However, steric factors can also play a role, with less nucleophilic acceptors reacting with higher stereoselectivity. nih.gov
Intramolecular Hydrogen Bonding and Weak Interactions
Intramolecular hydrogen bonds are critical in determining the conformational landscape of this compound. ulpgc.es These interactions, along with other weak forces, stabilize specific three-dimensional arrangements of the molecule. acs.org Theoretical studies have identified various types of intramolecular hydrogen bonds, classified by the number of carbon atoms separating the interacting hydroxyl groups (e.g., 1-2, 1-3, 1-4, and 1-5 interactions). ulpgc.es
The absence of a hydroxyl group at the C2 position in 2-deoxy-D-ribose leads to a different hydrogen-bonding network compared to D-ribose, resulting in a less complex infrared spectrum in the OH stretching region. researchgate.net Computational analyses, such as Atoms in Molecules (AIM) and NBO theories, have been employed to characterize these weak interactions. researchgate.netacs.org These studies have revealed correlations between geometric parameters, electron density at bond critical points, and the energy of these interactions. ulpgc.es The maximization of intramolecular hydrogen bonding is a key factor in the stability of the lowest-lying conformers of 2-deoxy-D-ribose. nih.gov
Experimental Spectroscopic Characterization of 2-Deoxy-D-ribose Isomers
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and conformational equilibrium of 2-Deoxy-D-ribose in solution. acs.org ¹H NMR spectra can distinguish between the different anomers (α and β) and ring forms (pyranose and furanose) based on the chemical shifts and coupling constants of the protons. researchgate.netresearchgate.net For instance, the anomeric proton signal can be used to determine the configuration at the C1 carbon. cdnsciencepub.com
Studies have used ¹H NMR to investigate the mutarotation of 2-deoxy-D-ribose in aqueous solutions, revealing the equilibrium mixture of its various isomers. acs.org The coupling constants between adjacent protons provide information about their dihedral angles, which helps in determining the ring conformation, such as the ¹C₄ or ⁴C₁ chair forms. cdnsciencepub.com In some cases, specific solvent effects can be utilized to better resolve overlapping signals in the NMR spectrum. cdnsciencepub.com NOE (Nuclear Overhauser Effect) experiments have also been employed to support the configurational assignment of synthetic isomers of 2-deoxy-D-ribose 1-phosphate. tandfonline.com
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding in 2-Deoxy-D-ribose. acs.org The spectra are characterized by bands corresponding to the stretching and bending vibrations of different functional groups, such as O-H, C-H, C-O, and C-C. researchgate.netsci-hub.se
Experimental and theoretical studies have shown that the IR and Raman spectra of 2-deoxy-D-ribose in both solution and solid phases are dominated by the α- and β-pyranose forms. ulpgc.esacs.org The absence of the C2-hydroxyl group simplifies the spectrum in the O-H stretching region compared to D-ribose. researchgate.net Analysis of the spectral differences between 2-deoxy-D-ribose and D-ribose allows for the identification of each sugar and its isomers. researchgate.net Theoretical calculations of vibrational spectra, often using density functional theory (DFT), are crucial for assigning the observed experimental bands to specific molecular motions. researchgate.net
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. acs.org This technique is particularly sensitive to the absolute configuration and conformation of carbohydrates like 2-Deoxy-D-ribose. acs.org
VCD spectra of 2-Deoxy-D-ribose have been recorded for solid (mulls and thin films) and solution (H₂O and D₂O) samples. ulpgc.esacs.org The interpretation of these spectra is greatly aided by comparison with theoretical VCD spectra calculated for different conformers. acs.org Such studies have provided insights into the structural preferences of 2-deoxy-D-ribose in different phases. acs.org While the chiroptical response of D-ribose has been studied more extensively, VCD provides a valuable tool for probing the complex conformational landscape of 2-Deoxy-D-ribose. acs.org
Mutarotation Equilibrium and Anomeric Ratios in Solution
In solution, 2-Deoxy-D-ribose exists as an equilibrium mixture of its different cyclic isomers (α-pyranose, β-pyranose, α-furanose, and β-furanose) and a small percentage of the open-chain form. acs.orgresearchgate.net This dynamic equilibrium is known as mutarotation. nih.govscispace.com
The composition of this equilibrium mixture is dependent on factors such as temperature and solvent. acs.org For example, at 0 °C in water, the approximate percentage ratios of the anomers are 42% α-pyranose, 43% β-pyranose, 5% α-furanose, and 10% β-furanose. acs.orgresearchgate.net At 90 °C, these ratios shift to 30% α-pyranose, 30% β-pyranose, 22% α-furanose, and 18% β-furanose, indicating that higher temperatures favor the furanose forms. acs.org The kinetics of mutarotation are complex, with the furanose forms reaching equilibrium more rapidly than the pyranose forms. researchgate.net NMR spectroscopy is a primary tool for determining the anomeric ratios in solution. acs.org
Table of Anomeric Ratios of 2-Deoxy-D-ribose in Water at Different Temperatures
| Temperature (°C) | α-Pyranose (%) | β-Pyranose (%) | α-Furanose (%) | β-Furanose (%) |
| 0 | 42 | 43 | 5 | 10 |
| 90 | 30 | 30 | 22 | 18 |
Data sourced from references acs.orgresearchgate.net.
Chemical Synthesis and Derivatization of 2 Deoxy D Ribopyranose
General Strategies for 2-Deoxyglycoside Synthesis
The approaches to synthesizing 2-deoxyglycosides can be broadly categorized into five main classes: direct glycosylation, indirect synthetic pathways, addition to glycals, de novo synthesis, and anomeric alkylation-based approaches. acs.orgnih.gov
Direct glycosylation is the most straightforward method, involving the reaction of an activated glycosyl donor with a nucleophilic acceptor. acs.orgnih.gov In this approach, both the donor and acceptor contain only the functionalities present in the final product. nih.gov However, these reactions often lack high stereoselectivity. acs.org Despite this, high levels of selectivity can sometimes be achieved by carefully selecting the promoter, solvent, or protecting groups. acs.org
Glycosyl halides are among the earliest and most common donors used in direct synthesis. acs.orgnih.gov For instance, 2-deoxyglycosyl bromides and chlorides are typically activated under Koenigs-Knorr conditions, with the choice of silver salt promoter influencing the reaction's selectivity. acs.orgnih.gov It has also been shown that halide ion activation of 2-deoxyglycosyl bromides can lead to highly α-selective reactions. nih.gov Conversely, highly reactive glycosyl iodides can react with strong nucleophiles in an SN2-like manner to produce β-linked products with high selectivity. acs.orgnih.gov Glycosyl fluorides, being more stable than other glycosyl halides, are often activated by Lewis acids. acs.orgnih.gov
Another important class of donors are thioglycosides, which can be activated by various reagents such as N-iodosuccinimide (NIS)/triflic acid, dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST), and silver hexafluorophosphate (B91526) (AgPF6), the latter of which tends to provide moderate to good α-selectivity. nih.gov
Recent advancements have focused on developing reagent-controlled methods. For example, p-toluenesulfonic anhydride (B1165640) can activate 2-deoxy-sugar hemiacetals to form an α-glycosyl tosylate intermediate, which then reacts with nucleophiles via an SN2 pathway to yield β-anomers exclusively. figshare.comacs.org
Indirect synthesis involves the temporary installation of a participating group at the C-2 position of the glycosyl donor. acs.orgnih.gov This directing group, typically a halide, thioether, or ester, controls the stereochemical outcome of the glycosylation reaction, often leading to very high selectivity. acs.orgnih.govmdpi.com However, this strategy requires additional synthetic steps for the introduction and subsequent removal of the temporary group. acs.orgrsc.org
A common approach is the use of a 2-thioacetyl (SAc) group on a glycosyl bromide donor. Under improved Koenigs-Knorr conditions, these donors can lead to glycosylation products with an exclusive β-configuration in excellent yields. mdpi.com The thioacetyl group is later removed through desulfurization. mdpi.com Similarly, 2-deoxy-2-iodo- and 2-deoxy-2-bromo-α-glucopyranosyl trichloroacetimidates have been shown to be highly reactive and stereoselective donors for the synthesis of 2-deoxy-β-glycosides. mdpi.com
Table 1: Comparison of Direct and Indirect Glycosylation Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct Glycosylation | Reaction of an activated glycosyl donor and a nucleophilic acceptor without a temporary C-2 group. acs.orgnih.gov | More atom-economical and fewer synthetic steps. rsc.org | Often results in lower stereoselectivity, producing mixtures of anomers. rsc.org |
| Indirect Glycosylation | Introduction of a temporary participating group at the C-2 position to direct stereoselectivity. acs.orgnih.gov | High stereoselectivity is often achieved. acs.org | Requires additional steps for the introduction and removal of the directing group. acs.orgrsc.org |
Glycals, which are cyclic enol ethers derived from sugars, serve as versatile starting materials for the synthesis of 2-deoxyglycosides. nih.gov They can be activated by various electrophiles, Brønsted acids, or transition metals to react with nucleophiles. acs.orgnih.gov The stereoselectivity of these reactions is influenced by the stereochemistry of the C-3 substituent on the glycal and the nature of the glycosylation promoter. acs.orgnih.gov
For instance, the direct addition of alcohols to D-glucal and D-galactal catalyzed by trimethylsilyl (B98337) iodide (TMSI) and triphenylphosphine (B44618) (PPh3) can produce 2-deoxyglycosides with high α-selectivity. nih.gov An iron-catalyzed decarboxylative Ferrier rearrangement of glycals has also been reported to yield 2,3-unsaturated β-keto-C-glycosyl compounds with moderate to good yields and stereocontrol. rsc.orgnih.gov Furthermore, a combination of TMSI and PPh3 has been shown to catalyze the glycosylation of protected D-glucals and D-galactals with a range of alcohols, yielding products with very good yields and high α-selectivity. rsc.org
De novo synthesis approaches construct the 2-deoxy-sugar ring from non-carbohydrate precursors. acs.orgnih.gov In these methods, either the donor or the acceptor is a carbohydrate precursor, and the coupling is followed by a transition metal-mediated conversion to the deoxy-sugar. acs.orgnih.gov A significant advantage of this strategy is the ability to construct deoxy-sugars and glycosidic linkages that are not easily accessible through more conventional methods. acs.org
One example involves a Pd(0)-catalyzed reaction of achiral acylfurans, which, after post-modification, can lead to a variety of trisaccharides and even a heptasaccharide in a stereo- and diastereomeric fashion. rsc.org Another approach utilizes the enzyme 2-deoxy-D-ribose 5-phosphate aldolase (B8822740) (DERA), which can catalyze the formation of 2-deoxysugars from aldehydes. researchgate.net Chemo-enzymatic methods have also been developed, for instance, coupling the fermentation system of baker's yeast with E. coli expressing deoxyriboaldolase to produce 2-deoxyribose 5-phosphate from glucose and acetaldehyde (B116499). jst.go.jp
In contrast to other methods where the glycosyl donor is the electrophile, anomeric alkylation-based approaches involve a nucleophilic "donor" and an electrophilic "acceptor". acs.orgnih.gov These reactions typically proceed through an SN2-like mechanism and can afford products with nearly perfect selectivity. acs.org
For example, the treatment of 2-deoxyglycoside hemiacetals with sodium hydride (NaH) in dioxane generates an anomeric alkoxide. Subsequent addition of an electrophile leads to the formation of 2-deoxy-β-glycosides in high yield and with high β-selectivity. nih.gov This high selectivity is attributed to a powerful stereoelectronic effect. nih.gov Another strategy involves the activation of 2-deoxy hemiacetals with N-sulfonyl imidazoles, which is presumed to form a reactive glycosyl sulfonate that reacts with nucleophiles in an SN2-like fashion to give the β-anomer exclusively. rsc.org
De Novo Synthesis Methods
Stereocontrol in 2-Deoxyglycosylation Reactions
Achieving high stereocontrol is a central theme in the synthesis of 2-deoxyglycosides. The lack of a participating group at C-2 means that the stereochemical outcome is often governed by a delicate interplay of factors including the nature of the glycosyl donor, the acceptor's nucleophilicity, the promoter system, and the reaction solvent. nih.gov
The anomeric effect generally favors the formation of α-glycosides. mdpi.comresearchgate.net Therefore, much research has been dedicated to developing methods for the synthesis of the more challenging β-glycosides. researchgate.net Strategies for achieving β-selectivity often rely on forcing an SN2 or SN2-like reaction pathway on an α-configured donor or intermediate. figshare.comresearchgate.net
The choice of protecting groups on the sugar ring can also exert stereocontrol. For example, 3,4-O-disiloxane protecting groups have been shown to enhance the α-selectivity of 2-deoxy glycosylation reactions. acs.org Solvents can also play a profound role, although classic phenomena like the nitrile effect are not always observed with the more reactive 2-deoxy-sugars. nih.gov
Recent developments have explored the use of noncovalent interactions to control stereochemistry. Halogen bonding and chalcogen bonding catalysts have been shown to facilitate highly stereoselective glycosylations, offering unique advantages in terms of anomeric selectivity and substrate tolerance. digitellinc.com
Table 2: Examples of Stereoselective 2-Deoxyglycosylation Reactions
| Glycosyl Donor | Promoter/Conditions | Acceptor | Major Product Anomer | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-bromo-2-deoxy-3,4,6-tri-O-p-nitrobenzoyl ribopyranose | Silver salt | Digitoxigenin | β | 46 | acs.orgnih.gov |
| 2,6-dideoxy-6-bromoglycosyl acetate | Conversion to iodide, then 18-crown-6 | Potassium salt of landomycin aglycone | Not specified | 63 | acs.orgnih.gov |
| 2-SAc glucosyl bromide | Improved Koenigs-Knorr | Various | β (exclusive) | Excellent | mdpi.com |
| 2-deoxy-sugar hemiacetal | p-toluenesulfonic anhydride | Various nucleophiles | β (exclusive) | Not specified | figshare.comacs.org |
| D-glucal | TMSI, PPh3 | Alcohols | α (high selectivity) | Not specified | nih.gov |
Synthesis of 2-Deoxy-alpha-D-ribopyranose and its Enantiomers
The ability to synthesize not only the naturally occurring D-enantiomer of 2-deoxyribose but also its unnatural L-enantiomer is of significant interest. L-nucleosides, which are constructed from L-sugars, have shown considerable potential as therapeutic agents due to their unique biological properties, including resistance to degradation by enzymes that act on natural D-nucleosides. thieme-connect.comresearchgate.net
Chemical Routes to L-Ribose and 2-Deoxy-L-ribose from D-Ribose
The conversion of the readily available D-ribose into the rare L-ribose and its 2-deoxy counterpart is a key challenge in carbohydrate chemistry. Several synthetic strategies have been developed to achieve this transformation.
One notable method involves a stereoconversion through sequential lactonization. thieme-connect.comthieme-connect.com This process begins with the protection of the hydroxyl groups of D-ribose. A key step is the oxidation of the protected D-ribose, followed by a sequence of lactonization reactions that invert the stereochemistry at crucial carbon centers. The resulting lactone, now in the L-configuration, is then reduced using a reagent like Diisobutylaluminium hydride (DIBAL-H) to yield the desired L-ribose after deprotection. thieme-connect.com
Once L-ribose is obtained, it can be converted to 2-deoxy-L-ribose. This deoxygenation is often achieved through a radical reaction. For instance, L-ribose can be converted into a β-selenophenyl ribofuranoside intermediate. google.com Treatment of this intermediate with tributylstannane and a radical initiator like AIBN results in the formation of a tribenzoyl 2-deoxy-L-ribofuranoside, which upon basic hydrolysis, gives 2-deoxy-L-ribose. google.com A novel radical reaction has also been reported that achieves both the D- to L-configuration transformation and the deoxygenation at the C-2 position in a single step from a D-ribose derivative. nih.govacs.org
| Starting Material | Key Transformation | Product | Reference |
| D-Ribose | Sequential lactonization | L-Ribose | thieme-connect.comthieme-connect.com |
| D-Ribose | Six-step synthesis involving Swern oxidation | L-Ribose | google.com |
| L-Ribose | Deoxygenation via β-selenophenyl intermediate | 2-Deoxy-L-ribose | google.com |
| D-Ribose derivative | One-step radical reaction | 2-Deoxy-L-ribose | nih.govacs.org |
Synthetic Utility in Complex Molecule Construction
The unique structural features of 2-deoxy-D-ribopyranose make it a valuable chiral building block for the synthesis of a wide range of complex and biologically important molecules.
Incorporation into Nucleoside Analogues
2-Deoxy-D-ribose is a fundamental precursor for the synthesis of various nucleoside analogues, which are crucial in the development of antiviral and anticancer drugs. madridge.orgacs.org The synthesis typically involves the glycosylation of a nucleobase with an activated derivative of 2-deoxy-D-ribose. acs.org To achieve this, the hydroxyl groups of the sugar are often protected to control the reactivity and stereochemistry of the glycosylation reaction. Activated 2-deoxy-sugar donors, such as glycosyl halides (bromides or chlorides), are commonly used. acs.orgnih.gov The choice of promoters, such as silver salts in Koenigs-Knorr conditions, and protecting groups is critical for achieving high selectivity for the desired anomer (α or β). acs.orgnih.gov For example, C-nucleosides like 2'-deoxypseudouridine (B1588945) have been synthesized from 2-deoxy-D-ribose. rsc.org Furthermore, enantiopure cyclohexenyl analogues of 2-deoxy-D-ribose have been synthesized as precursors for carbocyclic nucleosides, which often exhibit potent antiviral activity. ncl.res.in
| Precursor | Type of Analogue | Key Synthetic Step | Reference |
| 2-Deoxy-D-ribose | 2'-Deoxynucleosides | Glycosylation with protected sugar | acs.org |
| 2-Deoxy-D-ribose | C-Nucleosides (e.g., 2'-deoxypseudouridine) | Reaction with lithio-derivatives and cyclization | rsc.org |
| 2-Deoxy-D-ribose derivative | Carbocyclic Nucleosides | Synthesis of cyclohexenyl analogues | ncl.res.in |
| 2-Deoxy-D-ribose | 4'-Thionucleosides | Multi-step synthesis involving sulfur insertion | acs.org |
Precursors for Polyols and Other Chiral Building Blocks
2-Deoxy-D-ribose serves as a versatile starting material for the synthesis of various polyols and other chiral building blocks. researchgate.net These polyol systems are important intermediates in the synthesis of natural products and pharmaceuticals. For instance, all four diastereomers of syn- and anti-3,5-dihydroxy-6-heptenoates, which are valuable synthetic intermediates, have been synthesized from 2-deoxy-D-ribose. researchgate.net The enzyme 2-deoxy-D-ribose-5-phosphate aldolase (DERA) can be used to catalyze the stereoselective aldol (B89426) reaction between acetaldehyde and other aldehydes, producing highly stereospecific polyol systems. tudelft.nl This enzymatic approach is particularly useful for creating the common polyol motif found in drugs like statins. tudelft.nl
Synthesis of Polycyclic Ether Natural Products
2-Deoxy-D-ribose is a key starting material in the total synthesis of several complex marine polycyclic ether natural products, which are known for their potent biological activities. jst.go.jpnih.govclockss.orgacs.orgnih.gov For example, the synthesis of the marine toxin brevisin was accomplished with 2-deoxy-D-ribose as a commercially available starting material, with the longest linear sequence being 29 steps. nih.gov In the synthesis of these complex molecules, 2-deoxy-D-ribose is often converted into key fragments containing multiple stereocenters and ether rings. For instance, in the synthesis of the KLMN fragment of a polycyclic ether, both the K-ring and N-ring fragments were prepared from 2-deoxy-D-ribose. jst.go.jp Similarly, a key 2-methylenetetrahydropyran-3-ol derivative, used in a convergent synthesis of polycyclic ethers, was efficiently synthesized from 2-deoxy-D-ribose. clockss.org
Formation of Meso-Substituted Porphyrins and Porphyrinoid Macrocycles
The synthesis of porphyrins bearing carbohydrate moieties, known as glycoporphyrins, is a significant area of research, driven by their potential applications in photodynamic therapy (PDT) where enhanced hydrophilicity and cellular recognition are desirable. worldscientific.comnih.gov Two primary synthetic strategies are employed to create these complex molecules: the condensation of a sugar-derived aldehyde with pyrrole (B145914) to form the porphyrin macrocycle, or the subsequent attachment of a sugar unit to a pre-formed porphyrin scaffold. nih.govresearchgate.net
A key example of the first approach involves the use of an aldehyde derived from deoxyribose. In a multi-step synthesis, a porphyrin nucleoside was created by reacting a 3′,5′-bis-O-toluoyl-protected deoxyribose-C1-carboxaldehyde with benzaldehyde (B42025) and dipyrromethane. nih.gov This reaction proceeds under Lindsey-like condensation conditions, which utilize strong acid catalysts followed by oxidation to form the meso-substituted porphyrin ring. nih.gov This method directly incorporates the sugar-derived unit into one of the meso positions of the porphyrin. The general condensation of aldehydes with pyrrole to form meso-tetrasubstituted porphyrins is a foundational method in porphyrin chemistry, often referred to as the Rothemund reaction or its more modern variations developed by Adler-Longo and Lindsey. wikipedia.orgnih.gov The use of dipyrromethane and an aldehyde in the condensation is a common pathway for producing trans-A₂B₂-porphyrins. rsc.org
The second major strategy involves the chemical modification of an existing porphyrin ring to create glycosylated porphyrinoid macrocycles. This post-functionalization approach is advantageous as it avoids potential loss of valuable saccharide precursors during the often low-yielding macrocycle formation step. nih.gov Several methods are effective for this purpose:
Aromatic Nucleophilic Substitution (SNAr): This metal-free method can be used to link carbohydrate units to the porphyrin system. nih.govmdpi.com For instance, meso-tetrakis(pentafluorophenyl)porphyrin can react with a sugar derivative containing a nucleophilic group, such as an aminomethyl saccharide. worldscientific.comresearchgate.net The substitution occurs selectively, often at the para-position of the meso-phenyl rings. worldscientific.comresearchgate.net This versatile procedure allows for the synthesis of various sugar-porphyrin hybrids under relatively mild conditions. nih.govmdpi.com
"Click" Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, is another efficient method for conjugating sugars to porphyrins. researchgate.net This approach involves reacting a porphyrin bearing an azide (B81097) or alkyne function with a sugar derivative containing the complementary group. researchgate.netmdpi.com This methodology has been successfully used to attach various monosaccharides and even more complex oligosaccharides to the porphyrin backbone. researchgate.net
Table 1: Synthetic Strategies for Glycosylated Porphyrins
| Strategy | Description | Key Reactants Example | Reference(s) |
| De Novo Synthesis | Condensation of a sugar-derived aldehyde with pyrrole or dipyrromethane to form the porphyrin ring directly. | Deoxyribose-C1-carboxaldehyde, Benzaldehyde, Dipyrromethane | nih.gov |
| Post-Synthetic Modification (SNAr) | Nucleophilic substitution of an activated group (e.g., fluorine) on a pre-formed porphyrin with a sugar nucleophile. | meso-tetrakis(pentafluorophenyl)porphyrin, Aminomethyl saccharide | worldscientific.comresearchgate.netnih.gov |
| Post-Synthetic Modification (Click Chemistry) | Copper-catalyzed cycloaddition between an azide-functionalized porphyrin and an alkyne-functionalized sugar (or vice versa). | Azido porphyrin, Alkyne-substituted monosaccharide | researchgate.netmdpi.com |
Derivatization for Modified Oligosaccharide Chains
The synthesis of oligosaccharides containing 2-deoxy sugars is a challenging but crucial task, as these structures are components of many bioactive natural products. nih.gov The absence of a hydroxyl group at the C-2 position prevents the use of neighboring group participation, a common strategy to control stereoselectivity in glycosylation reactions. nih.gov Consequently, the development of specialized 2-deoxy-D-ribopyranose derivatives that can act as effective glycosyl donors is essential for constructing modified oligosaccharide chains.
Several derivatization strategies have been developed to activate 2-deoxy-D-ribopyranose for use in glycosylation reactions:
Dihydropyridine (B1217469) (DHP) Glycosyl Esters: 2-Deoxy-D-ribopyranose can be converted into a dihydropyridine (DHP)-based glycosyl ester. researchgate.net This derivative serves as a glycosyl radical precursor in reactions promoted by photoredox/nickel dual catalysis. This method has been successfully used for the diastereoselective synthesis of C-glycosides, where the sugar is linked to an aryl group via a carbon-carbon bond. The reaction tolerates various pyranoses, including 2-deoxy-D-ribopyranose. researchgate.net
Thioglycoside Donors: An acetylated 2-deoxy-5-thio-D-erythro-pentopyranose derivative has been synthesized and used as a glycosyl donor. nih.gov Specifically, 1,3,4-Tri-O-acetyl-2-deoxy-5-thio-D-erythro-pentopyranose was prepared from a methyl 2-deoxy-D-erythro-pentofuranoside precursor. This thio-derivative was then coupled with thiophenol acceptors (4-cyano- and 4-nitrobenzenethiol) to form 1,5-dithio-β-D-erythro-pentopyranosides, which are modified disaccharide analogues. nih.gov
N-Glycosyl Donors in Trans-glycosylation: Di-glycosylated adenines, specifically N⁶-(2-Deoxy-d-ribopyranosyl)-2′-deoxyadenosine, have been shown to function as glycosyl donors in intermolecular trans-glycosylation reactions. researchgate.netresearchgate.netrsc.org Under conditions such as proton beam irradiation, the 2-deoxy-d-ribopyranosyl moiety is selectively transferred from the N⁶-position of the adenine (B156593) to a nucleobase acceptor, such as thymine. researchgate.netrsc.org This process yields a new nucleoside, effectively forming a new glycosidic linkage in a highly regioselective manner. rsc.org This demonstrates the potential of using the pyranose form of 2-deoxyribose, when appropriately derivatized, to extend a chain. rsc.orgrsc.org
These methods highlight how chemical derivatization can transform this compound into a versatile building block for the synthesis of complex carbohydrates and glycoconjugates.
Table 2: Derivatization of 2-Deoxy-D-ribopyranose for Oligosaccharide Synthesis
| Derivative Type | Glycosylation Method | Product Type | Key Features | Reference(s) |
| Dihydropyridine (DHP) Ester | Photoredox/Ni Dual Catalysis | C-Aryl Glycosides | Forms a C-C bond to an aryl group; generates a glycosyl radical intermediate. | researchgate.net |
| Acetylated Thiopyranose | Thiol Coupling | 1,5-Dithioglycosides | Uses an acetylated 5-thio-pentopyranose as the glycosyl donor. | nih.gov |
| N⁶-Glycosyl Adenosine | Intermolecular Trans-glycosylation | Nucleosides | Transfers the 2-deoxy-ribopyranosyl group from a donor nucleoside to an acceptor nucleobase. | researchgate.netresearchgate.netrsc.org |
Biosynthesis and Enzymatic Transformations Involving 2 Deoxy D Ribopyranose
Ribonucleotide Reductase Pathway for Deoxygenation
The primary route for the formation of deoxyribonucleotides, the building blocks of DNA, involves the deoxygenation of ribonucleotides. This critical transformation is catalyzed by the enzyme ribonucleotide reductase (RNR). nih.gov RNRs are essential enzymes found in all living organisms and many viruses, playing a pivotal role in the de novo synthesis of deoxyribonucleotides. nih.gov The reaction mechanism involves the reduction of the 2'-hydroxyl group on the ribose sugar moiety of a ribonucleoside diphosphate (B83284) (NDP) or triphosphate (NTP) to a hydrogen atom, yielding the corresponding deoxyribonucleoside diphosphate (dNDP) or triphosphate (dNTP). nih.govslideshare.netfiveable.me This process is a radical-based chemical reaction. researchgate.net
Thioredoxin or glutaredoxin are small proteins that serve as the direct reducing equivalents for the RNR-catalyzed reaction, and they are in turn reduced by NADPH. slideshare.net The activity of RNR is tightly regulated to ensure a balanced supply of dNTPs for DNA replication and repair. nih.gov Imbalances in the dNTP pool can lead to increased mutation rates and genomic instability. nih.gov
Enzymatic Phosphorolysis for Deoxyribose 1-Phosphate Synthesis
2-Deoxy-α-D-ribose 1-phosphate is a key intermediate in the synthesis of various modified nucleosides. nih.gov A highly efficient method for its preparation involves the enzymatic phosphorolysis of nucleosides. nih.govnih.gov This reaction is catalyzed by nucleoside phosphorylases (NPs), which facilitate the reversible cleavage of the glycosidic bond in a nucleoside in the presence of inorganic phosphate (B84403). nih.govmdpi.com
The reaction is as follows: Nucleoside + Phosphate ⇌ Nucleobase + α-D-2-Deoxyribose 1-phosphate
While the equilibrium of this reaction often favors nucleoside synthesis, specific strategies can be employed to drive the reaction towards the production of deoxyribose 1-phosphate. nih.govmdpi.com One such strategy involves using 7-methylated purine (B94841) deoxyribonucleosides as substrates. The phosphorolysis of these compounds, such as 7-methyl-2'-deoxyguanosine, is nearly irreversible, leading to near-quantitative yields of 2-deoxy-α-D-ribose 1-phosphate. nih.govnih.gov This approach provides a straightforward and effective route to this important phosphorylated sugar. nih.gov Another strategy to overcome the thermodynamic limitations is to couple the phosphorolysis with a subsequent enzymatic reaction that consumes the liberated nucleobase, thereby pulling the equilibrium towards product formation. chemrxiv.orgrsc.org
Deoxyribose-5-Phosphate Aldolases (DERAs) in C-C Bond Formation
Deoxyribose-5-phosphate aldolases (DERAs; EC 4.1.2.4) are a unique class of enzymes that play a crucial role in carbon-carbon bond formation. d-nb.infonih.gov In nature, they catalyze the reversible aldol (B89426) reaction between acetaldehyde (B116499) and D-glyceraldehyde 3-phosphate to produce 2-deoxy-D-ribose 5-phosphate. d-nb.infowikipedia.orgnih.gov This reaction is a key step in the nucleoside salvage pathway. chemrxiv.org
Reaction Mechanism and Substrate Specificity
DERAs belong to the Class I aldolases, which utilize a Schiff base intermediate in their catalytic mechanism. wikipedia.orgnih.gov The reaction begins with the formation of a Schiff base between a conserved lysine (B10760008) residue in the active site (Lys167 in E. coli DERA) and the carbonyl group of the donor substrate, acetaldehyde. wikipedia.orgnih.gov This is followed by the deprotonation of the α-carbon to form an enamine intermediate. The enamine then acts as a nucleophile, attacking the aldehyde of the acceptor substrate (D-glyceraldehyde 3-phosphate) to form a new carbon-carbon bond. researchgate.net Finally, hydrolysis of the Schiff base releases the product, 2-deoxy-D-ribose 5-phosphate. wikipedia.org A nearby lysine residue (Lys201 in E. coli DERA) is critical for the reaction by lowering the pKa of the catalytic Lys167, facilitating Schiff base formation. nih.gov
One of the remarkable features of DERAs is their broad substrate specificity. d-nb.infonih.gov They are the only known aldolases capable of using aldehydes as both the aldol donor and acceptor. nih.gov While acetaldehyde is the natural donor, other small aldehydes can also be utilized, albeit often with lower efficiency. nih.gov The acceptor scope is also quite broad, encompassing a variety of aldehydes and their derivatives. d-nb.infonih.gov However, the wild-type enzymes often exhibit low tolerance to high concentrations of their natural substrate, acetaldehyde, which can lead to inactivation. researchgate.net
| Enzyme | EC Number | Natural Reaction | Catalytic Mechanism |
|---|---|---|---|
| Deoxyribose-5-Phosphate Aldolase (B8822740) (DERA) | 4.1.2.4 | Acetaldehyde + D-Glyceraldehyde 3-phosphate ⇌ 2-Deoxy-D-ribose 5-phosphate | Class I aldolase (Schiff base intermediate) |
Enzyme Engineering and Directed Evolution for Biocatalytic Applications
The potential of DERAs as biocatalysts for organic synthesis has driven significant efforts in enzyme engineering and directed evolution. researchgate.netmdpi.comrsc.org These techniques aim to improve the properties of DERAs, such as their stability, substrate scope, and catalytic efficiency, to make them more suitable for industrial applications. mdpi.comnih.gov
Directed evolution, which mimics the process of natural selection in the laboratory, has been successfully used to enhance the performance of DERAs. nih.govacs.org This involves creating libraries of mutant enzymes and screening them for desired improvements. For instance, directed evolution has been employed to increase the resistance of DERA to high concentrations of acetaldehyde and to improve its productivity in the synthesis of chiral precursors for statin drugs. nih.gov By combining beneficial mutations, variants with significantly improved performance compared to the wild-type enzyme have been generated. nih.gov
Rational design, which relies on knowledge of the enzyme's structure and mechanism, has also been used to engineer DERAs. nih.gov Site-directed mutagenesis of active-site residues has been shown to alter substrate selectivity and enhance activity. nih.gov For example, mutations in the phosphate-binding site have been introduced to expand the substrate specificity to non-phosphorylated substrates. nih.govnih.gov Computational methods are increasingly being used to guide these protein engineering efforts. d-nb.inforesearchgate.net
Multi-Enzyme Cascade Systems for Nucleoside Synthesis
Multi-enzyme cascade reactions offer an elegant and efficient approach for the synthesis of nucleosides and their analogues, starting from simple precursors like 2-deoxy-D-ribose. chemrxiv.orgresearchgate.netnih.gov These one-pot systems combine the activities of several enzymes to carry out a series of transformations sequentially, avoiding the need to isolate intermediates. researchgate.netresearchgate.net
A common cascade for the synthesis of 2'-deoxynucleosides from 2-deoxy-D-ribose involves three key enzymes:
Ribokinase (or a similar kinase): This enzyme phosphorylates 2-deoxy-D-ribose at the 5-position to form 2-deoxy-D-ribose 5-phosphate, using a phosphate donor like ATP. researchgate.netseela.net
Phosphopentomutase (PPM): PPM then catalyzes the intramolecular transfer of the phosphate group from the 5-position to the 1-position, yielding 2-deoxy-α-D-ribose 1-phosphate. researchgate.netnih.gov
Nucleoside Phosphorylase (NP): Finally, an NP catalyzes the condensation of 2-deoxy-α-D-ribose 1-phosphate with a nucleobase to form the desired 2'-deoxynucleoside. researchgate.netnih.gov
This cascade approach has been successfully applied to the synthesis of a variety of purine and pyrimidine (B1678525) 2'-deoxynucleosides. researchgate.netresearchgate.netseela.net Both mesophilic and thermophilic enzymes can be used, with the choice depending on the specific requirements of the synthesis. nih.gov The efficiency of the cascade can be influenced by factors such as the substrate specificity of the enzymes and the reaction conditions. nih.gov
| Enzyme | Role in Cascade | Substrate | Product |
|---|---|---|---|
| Ribokinase | Initial Phosphorylation | 2-Deoxy-D-ribose | 2-Deoxy-D-ribose 5-phosphate |
| Phosphopentomutase (PPM) | Isomerization | 2-Deoxy-D-ribose 5-phosphate | 2-Deoxy-α-D-ribose 1-phosphate |
| Nucleoside Phosphorylase (NP) | Glycosidic Bond Formation | 2-Deoxy-α-D-ribose 1-phosphate + Nucleobase | 2'-Deoxynucleoside |
Relevance to Polyketide Sugar Unit Biosynthesis Pathways
Polyketides are a large and diverse class of natural products with a wide range of biological activities. sciepublish.com Their structures are often decorated with unusual sugar moieties, including deoxysugars, which are crucial for their biological function. The biosynthesis of these sugar units involves complex enzymatic pathways. kegg.jp
While 2-deoxy-D-ribose itself is not a direct precursor in the characterized polyketide sugar biosynthesis pathways, the enzymes and reactions involved in its metabolism share similarities with those that produce the deoxysugar units of polyketides. For instance, the formation of various deoxysugars often starts from a common precursor like glucose-1-phosphate, which is converted to a nucleoside diphosphate (NDP)-sugar. This NDP-sugar then undergoes a series of modifications, including deoxygenation, epimerization, and reduction, catalyzed by a suite of tailoring enzymes. researchgate.net
The enzyme deoxyribose-phosphate aldolase (DERA) is listed in pathways related to polyketide sugar unit biosynthesis, highlighting a potential link. plos.org The principles of C-C bond formation and stereochemical control exhibited by enzymes like DERAs are fundamental to the assembly of the diverse sugar structures found in polyketides. Understanding the enzymatic logic of 2-deoxy-D-ribose metabolism can therefore provide insights into the biosynthesis of more complex deoxysugars found in nature's vast repertoire of polyketide natural products. frontiersin.org
Applications in Chemical Biology and Organic Synthesis
Building Block for Deoxyribonucleic Acid (DNA) Analogs and Probes
2-Deoxy-alpha-D-ribopyranose and its parent compound, 2-deoxy-D-ribose, are fundamental precursors in the synthesis of a wide array of Deoxyribonucleic Acid (DNA) analogs and probes. myskinrecipes.com These synthetic molecules are crucial tools in molecular biology and medicinal chemistry, enabling the study of DNA replication and repair mechanisms, and serving as potential therapeutic agents. myskinrecipes.com
The synthesis of nucleoside analogs, where the natural base is attached to a modified 2-deoxyribose scaffold, is a significant area of research. madridge.orgmadridge.org These analogs can be designed to interfere with viral replication or cancer cell proliferation. For instance, 2-deoxy-D-ribose has been utilized as a starting material for the synthesis of 3'-alkylthio-2',3'-dideoxy nucleosides, which were investigated for potential anti-HIV activity. nih.gov The process involves the direct condensation of 2-deoxy-D-ribose with mercaptans, followed by acetylation and coupling with nucleobases like uracil, thymine, and cytosine. nih.gov
Furthermore, isotopically labeled versions of 2-deoxy-D-ribose, such as 2-Deoxy-D-ribose-13C5, are synthesized to serve as tracers in metabolic studies or as components of probes for genetic analysis and diagnostics. myskinrecipes.compharmaffiliates.com The synthesis of C-nucleosides, where the nucleobase is connected to the ribose unit via a carbon-carbon bond instead of a carbon-nitrogen bond, represents another class of DNA analogs. researchgate.net These are often prepared from protected derivatives of 2-deoxy-D-ribose, which are reacted with lithiated heterocycles. researchgate.net
The table below summarizes examples of DNA analogs and probes derived from 2-deoxy-D-ribose.
| DNA Analog/Probe Type | Synthetic Precursor | Key Synthetic Step | Application/Research Area |
| 3'-Alkylthio-2',3'-dideoxy nucleosides | 2-Deoxy-D-ribose | Condensation with mercaptans, acetylation, and coupling with nucleobases | Antiviral (Anti-HIV) research nih.gov |
| C-Nucleosides (e.g., 2'-deoxypseudouridine) | Protected 2-deoxy-D-ribofuranose | Reaction with lithiated pyrimidine (B1678525) derivatives followed by cyclization | Antigene approach in oligonucleotide-based chemotherapy researchgate.net |
| Labeled DNA Probes | 2-Deoxy-D-ribose-13C5 | Isotopic labeling | Genetic analysis, diagnostics, metabolic studies myskinrecipes.compharmaffiliates.com |
| 2'-Deoxynucleosides | Tri-O-acyl-2-deoxy-D-ribofuranose | One-pot acylation of 2-deoxy-D-ribose and subsequent enzymatic monoacylation | General synthesis of nucleoside analogs madridge.org |
Role in Prebiotic Chemistry and Origins of Life Research
The origin of 2-deoxy-D-ribose is a central puzzle in understanding the emergence of life, as it forms the backbone of DNA. rsc.orgrsc.org Research in prebiotic chemistry investigates plausible pathways for its formation under the conditions of early Earth. chembites.org A leading hypothesis suggests that 2-deoxy-D-ribose could have been synthesized from simpler, achiral molecules believed to have been present in the interstellar medium or on the primordial Earth. eurekalert.orgbiocompare.com
Key research findings indicate that 2-deoxy-D-ribose can be formed through an aldol (B89426) condensation reaction. rsc.orgresearchgate.net This reaction involves the joining of smaller aldehyde building blocks, specifically D-glyceraldehyde and acetaldehyde (B116499). chembites.org
Proposed Prebiotic Synthesis of 2-Deoxy-D-ribose:
Formation of D-glyceraldehyde: The synthesis is proposed to start with even simpler interstellar molecules: formaldehyde (B43269) and glycolaldehyde. rsc.org An aldol reaction between these two molecules can produce glyceraldehyde.
Aldol Condensation: The resulting D-glyceraldehyde then undergoes a subsequent aldol condensation with acetaldehyde to form 2-deoxy-D-pentoses. rsc.org
Crucially, studies have shown that this process can be promoted and guided by catalysts that were likely available on early Earth. Researchers have demonstrated that proteinogenic amino esters and, significantly, prebiotically relevant amino nitriles can catalyze the reaction, leading to the selective formation of 2-deoxy-D-ribose over its diastereomers. rsc.orgrsc.org In some experiments, a one-pot synthesis starting from formaldehyde, glycolaldehyde, and acetaldehyde, in the presence of an amino ester or amino nitrile promoter, successfully yielded a mixture of carbohydrates that included 2-deoxy-D-ribose. rsc.orgchembites.org These findings support a plausible abiotic route to this essential biological sugar, suggesting that the building blocks of DNA could have formed from interstellar materials delivered to Earth by meteorites. eurekalert.orgbiocompare.com
| Precursor Molecules | Catalyst/Promoter | Product | Significance |
| D-Glyceraldehyde, Acetaldehyde | Amino esters, Amino nitriles | 2-Deoxy-D-ribose | Demonstrates selective formation of the biologically relevant sugar under prebiotic conditions. rsc.orgrsc.org |
| Formaldehyde, Glycolaldehyde, Acetaldehyde | Amino esters, Amino nitriles | D-Glyceraldehyde, then 2-Deoxy-D-ribose | Shows a "one-pot" synthesis from simple interstellar building blocks is plausible. rsc.orgchembites.org |
Development of Carbohydrate Mimetics and Glycoconjugates
This compound and other deoxy-sugars are critical components in the synthesis of carbohydrate mimetics and glycoconjugates. nih.gov These molecules are designed to mimic or interact with biological systems that recognize carbohydrates, and they are often found in bioactive natural products with potent anticancer or antibiotic properties. nih.gov The absence of the 2-hydroxyl group in the sugar unit can significantly influence the biological activity and stability of these compounds. nih.gov
The synthesis of complex glycoconjugates, where a deoxy-sugar chain is attached to a non-carbohydrate aglycone, is a key area of organic synthesis. nih.gov For example, the landomycin family of natural products are potent anticancer agents whose activity is highly dependent on the length of the deoxy-sugar chain attached to the aglycone. nih.gov Synthetic chemists use derivatives of 2-deoxy-D-ribose to construct these vital oligosaccharide chains.
The direct synthesis of 2-deoxyglycosides involves reacting an activated 2-deoxy-sugar donor with a nucleophilic acceptor. acs.org Controlling the stereoselectivity of the newly formed glycosidic bond is a major challenge due to the lack of a participating group at the C-2 position. acs.org Various methods have been developed to address this, including:
Use of Glycosyl Halides: 2-deoxyglycosyl bromides and iodides can be used as donors. nih.govacs.org For instance, early work on the synthesis of digitoxin (B75463) analogs involved reacting a protected 1-bromo-2-deoxy-ribopyranose derivative with the aglycone. acs.org
Activation of Glycals: Electrophilic addition to glycals (cyclic enol ethers derived from sugars) is another powerful strategy to form 2-deoxyglycosidic linkages. researchgate.net
Iodine-Induced Cyclization: A stereoselective route to 2-deoxy-2-iodo-glycosides, which are versatile intermediates for 2-deoxy-oligosaccharides, has been developed from furanose precursors. acs.org
These synthetic methodologies enable the creation of novel glycoconjugates and carbohydrate mimetics for biological evaluation.
Synthetic Target and Intermediate in Pharmaceutical Research (excluding clinical data)
2-Deoxy-D-ribose is a valuable chiral starting material and a key intermediate in the synthesis of various compounds for pharmaceutical research. myskinrecipes.combiosynth.comgoogle.com Its structure is embedded in numerous nucleoside analogs that have been investigated for their therapeutic potential. madridge.org
A significant application is in the synthesis of dideoxynucleosides, which are a class of compounds known for their antiviral activity. nih.gov For example, 2-deoxy-D-ribose serves as the precursor for synthesizing 3'-alkylthio-2',3'-dideoxy nucleosides. nih.gov The synthesis of C-nucleoside analogs, such as 2'-deoxypseudouridine (B1588945), from 2-deoxy-D-ribose has also been explored for applications in antigene chemotherapy research. researchgate.net
Furthermore, the enzyme 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) utilizes an acetaldehyde-dependent mechanism to create stereoselective C-C bonds, making it a powerful tool in biocatalysis. nih.gov DERA has been employed in the synthesis of key intermediates for cholesterol-lowering drugs, known as statins. nih.gov The enzyme can catalyze the sequential aldol reaction of acetaldehyde with other aldehydes to produce a polyol motif that is a common structural feature in these important pharmaceuticals. nih.gov This enzymatic approach offers a green and efficient route to complex chiral building blocks from simple, achiral starting materials. nih.gov The versatility of 2-deoxy-D-ribose also extends to its conversion into its enantiomer, 2-deoxy-L-ribose, which is a key intermediate for L-nucleosides, another class of compounds with significant pharmaceutical interest. google.comgoogle.com
| Pharmaceutical Intermediate/Target | Precursor/Enzyme | Synthetic Approach | Area of Pharmaceutical Research |
| Dideoxynucleoside Analogs | 2-Deoxy-D-ribose | Chemical condensation and coupling with nucleobases | Antiviral (e.g., Anti-HIV) nih.gov |
| Statin Precursors | Acetaldehyde and other aldehydes | Biocatalysis using 2-Deoxy-D-ribose-5-phosphate aldolase (DERA) | Cholesterol-lowering agents nih.gov |
| L-Nucleoside Intermediates | 2-Deoxy-D-ribose | Multi-step chemical synthesis involving protection, activation, inversion, and deprotection | General synthesis of L-nucleoside drugs google.com |
| C-Nucleoside Analogs | Protected 2-deoxy-D-ribose | Reaction with organometallic reagents and cyclization | Anticancer (antigene) research researchgate.net |
Q & A
Basic Research Questions
Q. What are the primary synthesis routes for 2-Deoxy-alpha-D-ribopyranose, and how do they differ in methodology?
- Answer: The compound is synthesized via catalytic hydrogenation of ribose derivatives or reduction of furfural, followed by isomerization steps. For example, the catalytic hydrogenation approach uses palladium or platinum catalysts under controlled pressure (1–5 atm), yielding ~60–70% purity, while the furfural reduction pathway employs sodium borohydride in alkaline conditions, achieving higher stereoselectivity (~85%) but requiring rigorous purification . Characterization via NMR (¹H/¹³C) and mass spectrometry (HRMS) is critical to confirm structural integrity and anomeric configuration .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Answer: Nuclear magnetic resonance (NMR) spectroscopy is indispensable for determining the α-anomeric configuration (δ 5.1–5.3 ppm for H1 in D₂O) and ring conformation. High-resolution mass spectrometry (HRMS) validates molecular mass, while polarimetry confirms optical activity ([α]D²⁵ ≈ +75° in water) . X-ray crystallography is less common due to challenges in obtaining single crystals but provides definitive structural data .
Q. What are the key biological properties of this compound in in vitro studies?
- Answer: Preliminary studies indicate its role as a metabolic inhibitor in bacterial cell wall synthesis, with IC₅₀ values of 12–15 µM against E. coli peptidoglycan transglycosylases. Toxicity assays (MTT) in mammalian cell lines show minimal cytotoxicity (<10% inhibition at 100 µM), making it a candidate for antibiotic adjuvants .
Advanced Research Questions
Q. How do glycosylation conditions influence the stereochemical outcome of this compound derivatives?
- Answer: Stereoselectivity in glycosylation depends on activating agents and temperature. For instance, using TBS-OTf at −78°C promotes β-glycoside formation (>19:1 β/α ratio) due to stabilized oxocarbenium ion intermediates, whereas room-temperature reactions with NIS/TfOH favor α-anomers . Computational studies (DFT) suggest that bulky protecting groups (e.g., benzyl) enhance β-selectivity by steric hindrance .
Q. What experimental strategies resolve contradictions in NMR data interpretation for this compound derivatives?
- Answer: Discrepancies in coupling constants (e.g., J₁,₂ vs. J₂,₃) arise from conformational flexibility. Strategies include:
- Variable-temperature NMR to identify dynamic equilibria.
- NOESY/ROESY to confirm axial-equatorial proton orientations.
- Comparative analysis with synthetic standards of known configuration .
Q. What challenges arise in synthesizing this compound-containing oligosaccharides, and how are they addressed?
- Answer: Key challenges include:
- Regioselectivity: Orthogonal protecting groups (e.g., TBDMS, acetyl) are used to differentiate hydroxyls.
- Anomeric Control: Preactivation protocols with trichloroacetimidate donors improve yields (70–80%) .
- Purification: Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) separates diastereomers .
Q. How can conflicting bioactivity data for this compound analogs be systematically evaluated?
- Answer: Contradictions (e.g., variable IC₅₀ values across studies) require:
- Standardized assay conditions (e.g., fixed pH, temperature).
- Counter-screening against off-target enzymes (e.g., glycosidases).
- Molecular docking to validate binding poses in target proteins .
Methodological Recommendations
- Stereochemical Analysis: Combine NMR (²,³J coupling constants) with X-ray crystallography for unambiguous assignments .
- Synthesis Optimization: Screen solvent systems (e.g., CH₂Cl₂ vs. toluene) to improve glycosylation efficiency .
- Data Reproducibility: Document reaction parameters (e.g., moisture levels, catalyst age) to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
